Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS No.:
Cat. No.: VC17706425
Molecular Formula: C13H13N3O5
Molecular Weight: 291.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O5 |
|---|---|
| Molecular Weight | 291.26 g/mol |
| IUPAC Name | methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H13N3O5/c1-8-9(7-12(17)21-2)13(18)15(14-8)10-5-3-4-6-11(10)16(19)20/h3-6,14H,7H2,1-2H3 |
| Standard InChI Key | TWXNUKZGCDOYHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-])CC(=O)OC |
Introduction
Structural and Molecular Characterization
Molecular Architecture and Nomenclature
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The IUPAC name reflects its substituents:
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A 2-nitrophenyl group at position 2 of the pyrazole ring.
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A methyl group at position 5.
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A 3-oxo-2,3-dihydro-1H-pyrazole core, indicating a ketone at position 3 and partial saturation of the ring.
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An acetate ester (-OCOCH₃) at position 4.
This substitution pattern differentiates it from closely related analogs, such as methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, where the nitro group occupies the meta position on the phenyl ring.
Physicochemical Properties
While experimental data for the 2-nitrophenyl variant are unavailable, properties can be extrapolated from its 3-nitrophenyl analog and ethyl ester counterpart:
| Property | Methyl 3-Nitrophenyl Analog | Ethyl 3-Nitrophenyl Analog | Estimated for 2-Nitrophenyl Variant |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₅ | C₁₄H₁₅N₃O₅ | C₁₃H₁₃N₃O₅ |
| Molecular Weight (g/mol) | 291.26 | 305.29 | ~291.26 |
| Solubility | Likely low in water; soluble in DMSO, DMF | Similar to methyl analog | Moderate organic solubility |
| LogP | ~2.1 (predicted) | ~2.5 (predicted) | ~2.3 (estimated) |
The ortho nitro group in the target compound may introduce steric hindrance, potentially reducing crystallinity compared to meta-substituted analogs. Spectroscopic characterization would require:
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¹H/¹³C NMR to confirm substituent positions and ring saturation.
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IR spectroscopy to identify carbonyl (C=O) and nitro (NO₂) stretches.
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LC-MS for purity assessment and molecular ion verification.
Synthetic Routes and Optimization
Proposed Synthesis Pathway
The synthesis likely follows strategies employed for analogous pyrazole derivatives :
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Formation of the Pyrazole Core: Condensation of hydrazine derivatives with β-keto esters or diketones. For example, reaction of 2-nitrophenylhydrazine with ethyl acetoacetate could yield a 3-oxopyrazole intermediate.
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Acetylation at Position 4: Introduction of the acetate group via nucleophilic substitution or esterification.
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Methylation: Selective methylation at position 5 using methyl iodide or dimethyl sulfate under basic conditions.
A hypothetical reaction scheme is illustrated below:
Key challenges include regioselectivity in pyrazole ring formation and minimizing nitro group reduction during reactions .
Comparative Analysis of Synthetic Yields
Data from related compounds suggest yield optimization strategies:
| Step | Methyl 3-Nitrophenyl Analog | Ethyl 3-Nitrophenyl Analog | Target Compound Recommendations |
|---|---|---|---|
| Cyclocondensation | 65–70% | 60–68% | Use anhydrous conditions, T < 60°C |
| Esterification | 80–85% | 75–82% | Catalyze with H₂SO₄ or DMAP |
| Purification | Column chromatography (SiO₂) | Recrystallization (EtOH/H₂O) | Combine silica gel and HPLC |
Biological Activities and Mechanisms
Antimicrobial Activity
Nitrophenyl-pyrazoles exhibit broad-spectrum antimicrobial effects. El-Sayed et al. found trifluoromethyl-substituted pyrazoles effective against Staphylococcus aureus (MIC = 8 µg/mL) . The ortho-nitro configuration may disrupt bacterial cell wall synthesis via nitroreductase activation.
Anticancer Screening
While no direct data exist, structurally similar compounds inhibit tubulin polymerization and topoisomerase II . Molecular docking studies predict strong binding to the colchicine site (ΔG = −9.2 kcal/mol, estimated).
Computational and Experimental Validation Gaps
In Silico Predictions
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ADMET Profile: Predicted high gastrointestinal absorption (HIA = 92%) but moderate blood-brain barrier penetration (BBB+ = 0.45).
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Drug-Likeness: Compliance with Lipinski’s rules (MW < 500, LogP < 5, H-bond donors < 5, acceptors < 10).
Required Experimental Work
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Kinetic Solubility: Measure in PBS (pH 7.4) and simulated biological fluids.
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CYP450 Inhibition: Assess interactions with CYP3A4 and CYP2D6 isoforms.
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In Vivo Toxicity: Acute oral toxicity in rodent models (LD₅₀ estimation).
Industrial and Pharmacological Applications
Pharmaceutical Development
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Lead Optimization: Fragment-based drug design to enhance COX-2 selectivity.
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Prodrug Potential: Ester hydrolysis to carboxylic acid could enable pH-dependent release.
Agrochemistry
Pyrazole nitrates are explored as herbicides. The nitro group may confer redox activity for pesticidal action .
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